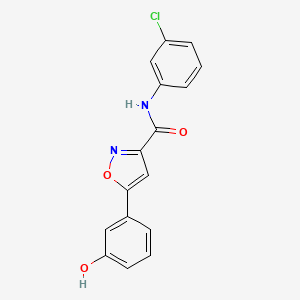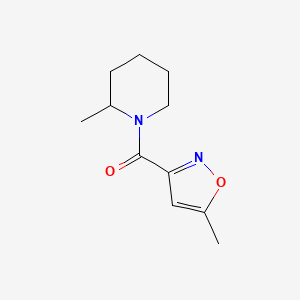![molecular formula C13H18N2O2 B7518394 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPIA is a cyclic amine that contains a carbonyl group and an isoxazole ring. This compound has been synthesized and studied for its biological activity, particularly its effect on the central nervous system.
作用機序
The exact mechanism of action of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of this receptor, this compound may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor in vitro. In vivo studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. It has also been shown to improve cognitive performance in some studies.
実験室実験の利点と制限
One advantage of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is that it is a relatively simple compound to synthesize. It also has a high purity and can be easily characterized using standard analytical techniques. However, one limitation is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine the optimal dosing and to assess its long-term effects on cognitive function. Finally, there is potential for this compound to be used as a tool in neuroscience research. Its effects on the GABA-A receptor make it a promising compound for studying inhibitory neurotransmission in the brain.
合成法
The synthesis of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane involves a multi-step process that begins with the reaction of cyclopropylamine with ethyl 3-oxobutanoate. This reaction forms a key intermediate that is then reacted with hydroxylamine to form the isoxazole ring. The final step involves the reduction of the carbonyl group to form the cyclic amine. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has been the subject of several scientific studies due to its potential applications in research. One area of interest is its effect on the central nervous system. This compound has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a cognitive enhancer.
特性
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-7-3-1-2-4-8-15)11-9-12(17-14-11)10-5-6-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYKRXAKKZEMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)



